molecular formula C8H10BF3KNO2S B582266 Potassium (4-methylphenylsulfonamido)methyltrifluoroborate CAS No. 1286686-19-8

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate

Cat. No.: B582266
CAS No.: 1286686-19-8
M. Wt: 291.137
InChI Key: LOZVLEXNDMFSRY-UHFFFAOYSA-N
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Description

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate is a chemical compound with the molecular formula C8H10BF3KNO2S. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly notable for its use in cross-coupling reactions, which are essential in the synthesis of complex organic molecules .

Preparation Methods

The synthesis of Potassium (4-methylphenylsulfonamido)methyltrifluoroborate typically involves the reaction of 4-methylphenylsulfonamide with a boron-containing reagent under specific conditions. One common method includes the use of potassium trifluoroborate as a starting material, which reacts with 4-methylphenylsulfonamide in the presence of a suitable catalyst and solvent. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the purity and yield of the product .

Industrial production methods for this compound may involve large-scale batch reactions, where the reagents are mixed in reactors equipped with temperature and pressure controls. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Chemical Reactions Analysis

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Scientific Research Applications

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate has several scientific research applications:

Mechanism of Action

The mechanism by which Potassium (4-methylphenylsulfonamido)methyltrifluoroborate exerts its effects involves its role as a boron-containing reagent in chemical reactions. In cross-coupling reactions, the trifluoroborate group interacts with palladium catalysts to form reactive intermediates that facilitate the formation of carbon-carbon bonds. The molecular targets and pathways involved in these reactions are primarily related to the activation and transfer of boron species, which are crucial for the success of the coupling process .

Comparison with Similar Compounds

Potassium (4-methylphenylsulfonamido)methyltrifluoroborate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the trifluoroborate group with the 4-methylphenylsulfonamido moiety, providing a balance of stability and reactivity that is valuable in various chemical processes .

Properties

IUPAC Name

potassium;trifluoro-[[(4-methylphenyl)sulfonylamino]methyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BF3NO2S.K/c1-7-2-4-8(5-3-7)16(14,15)13-6-9(10,11)12;/h2-5,13H,6H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOZVLEXNDMFSRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CNS(=O)(=O)C1=CC=C(C=C1)C)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BF3KNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725509
Record name Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1286686-19-8
Record name Potassium trifluoro{[(4-methylbenzene-1-sulfonyl)amino]methyl}borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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